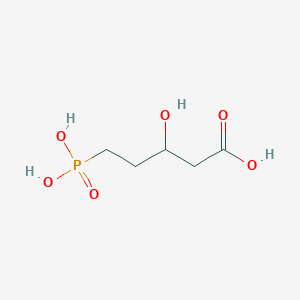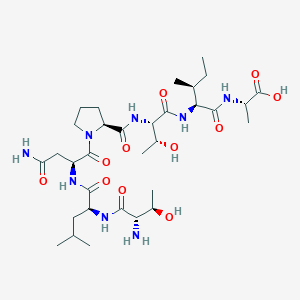
L-Threonyl-L-leucyl-L-asparaginyl-L-prolyl-L-threonyl-L-isoleucyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Threonyl-L-leucyl-L-asparaginyl-L-prolyl-L-threonyl-L-isoleucyl-L-alanine: is a synthetic peptide composed of eight amino acids Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-leucyl-L-asparaginyl-L-prolyl-L-threonyl-L-isoleucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for efficiency and scalability. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
L-Threonyl-L-leucyl-L-asparaginyl-L-prolyl-L-threonyl-L-isoleucyl-L-alanine: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like threonine and leucine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine residues can lead to the formation of hydroxythreonine.
Aplicaciones Científicas De Investigación
L-Threonyl-L-leucyl-L-asparaginyl-L-prolyl-L-threonyl-L-isoleucyl-L-alanine: has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.
Molecular Biology: Utilized in studies of enzyme-substrate interactions and signal transduction pathways.
Industry: Employed in the development of peptide-based materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of L-Threonyl-L-leucyl-L-asparaginyl-L-prolyl-L-threonyl-L-isoleucyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the context in which the peptide is used, such as inhibiting an enzyme or activating a receptor.
Comparación Con Compuestos Similares
Similar Compounds
- L-Leucyl-L-threonyl-L-seryl-L-prolyl-L-leucyl-L-asparaginyl-L-isoleucyl-L-histidyl-L-asparaginylglycyl-L-glutaminyl-L-lysyl
- Glycyl-L-tryptophyl-L-threonyl-L-leucyl-L-asparaginyl-L-seryl-L-alanylglycyl-L-tyrosyl-L-leucyl-L-leucylglycyl-L-prolyl-D-arginyl-L-prolyl-L-lysyl-L-prolyl-L-glutaminyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-L-leucinamide
Uniqueness
L-Threonyl-L-leucyl-L-asparaginyl-L-prolyl-L-threonyl-L-isoleucyl-L-alanine: is unique due to its specific sequence and the presence of multiple threonine residues, which can influence its structural and functional properties. This peptide’s unique sequence allows it to interact with specific molecular targets, making it valuable for targeted research applications.
Propiedades
Número CAS |
193140-66-8 |
|---|---|
Fórmula molecular |
C32H56N8O11 |
Peso molecular |
728.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C32H56N8O11/c1-8-15(4)24(29(47)35-16(5)32(50)51)38-30(48)25(18(7)42)39-27(45)21-10-9-11-40(21)31(49)20(13-22(33)43)37-26(44)19(12-14(2)3)36-28(46)23(34)17(6)41/h14-21,23-25,41-42H,8-13,34H2,1-7H3,(H2,33,43)(H,35,47)(H,36,46)(H,37,44)(H,38,48)(H,39,45)(H,50,51)/t15-,16-,17+,18+,19-,20-,21-,23-,24-,25-/m0/s1 |
Clave InChI |
SZCCLXFDWQPSTD-ANXAPMGHSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


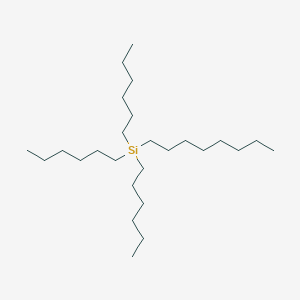
![1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B12562184.png)
![1-Azabicyclo[2.2.2]octan-3-ol, 3-(6-phenyl-3-pyridinyl)-](/img/structure/B12562187.png)
![[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid](/img/structure/B12562206.png)
![2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid](/img/structure/B12562216.png)
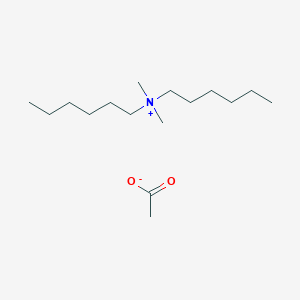
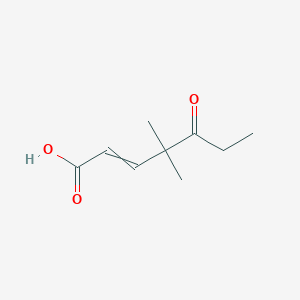
![3,5-Bis[(phenylsulfanyl)methyl]phenol](/img/structure/B12562234.png)

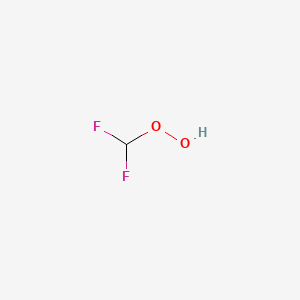
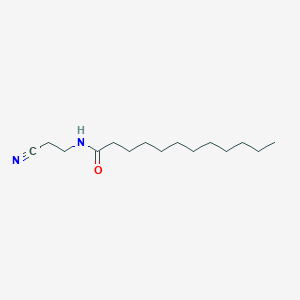
![1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]-](/img/structure/B12562260.png)

